molecular formula C15H12BrNO B2854619 6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde CAS No. 18073-21-7

6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Cat. No.: B2854619
CAS No.: 18073-21-7
M. Wt: 302.171
InChI Key: LJFSNATUOFWLPQ-UHFFFAOYSA-N
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Description

6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a chemical compound with the molecular formula C15H12BrNO. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position, two methyl groups at the 1st and 4th positions, and an aldehyde group at the 3rd position of the carbazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde typically involves the bromination of 1,4-dimethyl-9H-carbazole followed by formylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 6th position. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3rd position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, KSR in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 6-Bromo-1,4-dimethyl-9H-carbazole-3-carboxylic acid.

    Reduction: 6-Bromo-1,4-dimethyl-9H-carbazole-3-methanol.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: In the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the development of organic electronic materials and dyes.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-9-ethyl-9H-carbazole-3-carbaldehyde: Similar structure but with an ethyl group instead of methyl groups.

    1,4-Dimethyl-9H-carbazole-3-carbaldehyde: Lacks the bromine atom at the 6th position.

    6-Bromo-1,4-dimethyl-9H-carbazole: Lacks the aldehyde group at the 3rd position.

Uniqueness

6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde is unique due to the combination of the bromine atom, two methyl groups, and an aldehyde group on the carbazole ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c1-8-5-10(7-18)9(2)14-12-6-11(16)3-4-13(12)17-15(8)14/h3-7,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFSNATUOFWLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)Br)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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